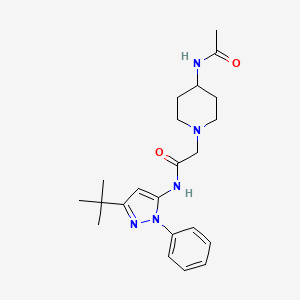![molecular formula C11H19N3O3 B7542421 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mecanismo De Acción
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been found to increase the lifespan of mice and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent. Additionally, this compound is not water-soluble, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide research. One area of interest is the development of more effective delivery methods, such as nanoparticle-based delivery systems. Another direction is the investigation of combination therapies with other anticancer agents to enhance the effectiveness of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Conclusion:
This compound is a promising cancer therapeutic agent that selectively targets cancer cells while sparing normal cells. Its mechanism of action involves the inhibition of RNA polymerase I transcription, leading to a reduction in ribosome biogenesis and protein synthesis. While this compound has limitations, such as a short half-life and poor water solubility, there are several potential future directions for research that could enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is synthesized through a multistep process involving the reaction of morpholine with 2-bromoacetyl chloride, followed by reaction with cyclopropylmethylamine and then coupling with 2-oxoethyl isocyanate. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has been found to selectively target cancer cells that have high levels of ribosomal DNA transcription, while sparing normal cells. This makes it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
4-[2-[cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-13(8-2-3-8)10(15)7-14-4-5-17-9(6-14)11(12)16/h8-9H,2-7H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZJPIYHKPBMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2CCOC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)